molecular formula C10H8F2N2O B2654951 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one CAS No. 877963-87-6

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Cat. No.: B2654951
CAS No.: 877963-87-6
M. Wt: 210.184
InChI Key: WAXPXZUCEYGWHK-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one ( 877963-87-6) is a high-value benzimidazole derivative of significant interest in chemical research and development. With a molecular formula of C 10 H 8 F 2 N 2 O and a molecular weight of 210.18 g/mol , this compound serves as a versatile building block, particularly in medicinal chemistry and materials science. The compound is characterized by its density of 1.36±0.1 g/cm³, a predicted boiling point of 307.8±52.0 °C, and a melting point of 65 °C when crystallized from hexane . It is supplied as a powder and should be stored at room temperature . This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It can be manufactured to various standards and purities, including Reagent, Technical, and high-purity grades up to 99.999% . Researchers can request a certificate of analysis and safety data sheet (SDS) for quality and handling specifications.

Properties

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPXZUCEYGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from benzimidazole derivatives

    Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzimidazole derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one exhibit significant antimicrobial properties. A study highlighted the efficacy of benzodiazoles against various bacterial strains, suggesting that modifications such as difluoromethyl substitution enhance their bioactivity .

Anticancer Research

The compound has been explored for its potential anticancer properties. A study focusing on the structure-activity relationship of benzodiazole derivatives found that modifications at the 1-position could lead to enhanced cytotoxicity against cancer cell lines. The difluoromethyl group is posited to play a crucial role in increasing lipophilicity, thereby improving cellular uptake .

Insecticidal Properties

The larvicidal activity of benzodiazole derivatives has been documented, particularly against mosquito vectors like Aedes aegypti. Compounds with similar structures have shown promising results in controlling mosquito populations, which are vectors for diseases such as dengue and Zika virus. The difluoromethyl group may contribute to the insecticidal activity by affecting the nervous system of insects .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to form stable thin films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating difluoromethyl groups can enhance charge transport properties .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityBenzodiazole derivatives showed significant antimicrobial effects against various strains.
Anticancer PropertiesModifications at the 1-position enhanced cytotoxicity against cancer cell lines.
Insecticidal ActivityEffective against Aedes aegypti, with potential for new insecticide development.
Organic ElectronicsImproved charge transport properties in OLED applications.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and influencing biological pathways.

    Pathways Involved: It is known to affect pathways related to cell signaling, metabolism, and gene expression, making it a versatile tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzimidazole core allows for diverse functionalization. Key analogs and their structural variations are summarized below:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (877963-87-6) N-1: Difluoromethyl; C-2: Acetyl C₁₀H₈F₂N₂O 210.18 Moderate lipophilicity, metabolic stability
1-(1-Phenethyl-benzimidazol-2-yl)ethanone (478040-86-7) N-1: Phenethyl; C-2: Acetyl C₁₇H₁₆N₂O 264.33 Increased lipophilicity (logP ~3.5), potential CNS activity
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-benzimidazol-1-yl]ethanone (478048-18-9) N-1: Trifluoromethyl; C-2: Pyrrolidinyl-acetyl C₁₄H₁₄F₃N₃O 297.28 Strong electron-withdrawing CF₃ group; enhanced enzyme inhibition potential
1-(2-Furyl)-2-{2-[(2-hydroxyethyl)amino]-benzimidazol-1-yl}ethanone (MFCD02735974) N-1: 2-Furyl; C-2: Hydroxyethylamino C₁₄H₁₄N₄O₂ 282.29 Improved solubility due to polar hydroxyethyl group

Key Observations :

  • Lipophilicity : The phenethyl analog (CAS 478040-86-7) exhibits higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration for CNS targets .
  • Solubility: Hydroxyethylamino substituents (MFCD02735974) introduce hydrogen-bonding capacity, improving aqueous solubility compared to the target compound .

Physicochemical and Pharmacokinetic Properties

  • LogP: The target compound’s logP is estimated at ~2.1 (based on fluorine’s hydrophobicity), lower than the phenethyl analog (~3.5) but higher than the hydroxyethylamino derivative (~1.8).
  • Metabolic Stability : Fluorinated analogs (e.g., target compound and CAS 478048-18-9) resist oxidative metabolism due to C-F bond strength, extending half-life in vivo .
  • Synthetic Accessibility : The target compound is commercially available (American Elements), while analogs like CAS 478040-86-7 require multi-step alkylation and condensation reactions, as seen in and .

Stability and Reactivity

  • Thermal Stability : The acetyl group at C-2 in the target compound may undergo nucleophilic substitution or condensation (e.g., oxime formation, as in ), offering synthetic versatility .
  • Hydrolytic Sensitivity : The difluoromethyl group’s stability under acidic/basic conditions is superior to hydrolytically labile groups like esters or amides in other analogs .

Biological Activity

The compound 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C10_{10}H8_{8}F2_{2}N2_{2}O
  • Molecular Weight : 210.18 g/mol
  • IUPAC Name : 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethanone
  • PubChem CID : 9115244

Structural Information

PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Standard InChIInChI=1S/C10H8F2N2O/c1-6(15)9...

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

In a study evaluating a series of benzimidazole derivatives, certain compounds exhibited IC50_{50} values ranging from 2.55 to 4.50 µM against the MCF-7 breast cancer cell line, demonstrating enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzodiazole ring significantly influence cytotoxicity.

Insecticidal Activity

The compound's structural features may also confer insecticidal properties. A related study focused on the larvicidal activity of benzodioxole acids against Aedes aegypti, a vector for several viral diseases. While not directly tested, derivatives of similar structure have been noted for their potential in mosquito control, suggesting that this compound could exhibit similar activity .

Safety and Toxicity

Toxicological assessments are crucial for any new compound. The aforementioned studies reported no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 µM for related compounds . Additionally, in animal models, mild behavioral effects were observed without structural toxicity in vital organs at high doses (2000 mg/kg) .

Case Study 1: Anticancer Efficacy

A study conducted on various benzimidazole derivatives demonstrated that certain modifications led to enhanced anticancer activity. The compound 6k showed an IC50_{50} value of 3.22 µM against the A549 lung cancer cell line, indicating its potential as a therapeutic agent .

Case Study 2: Insecticidal Properties

In another investigation into larvicidal efficacy against Aedes aegypti, compounds with similar structural motifs were synthesized and evaluated. The most effective compound exhibited an LC50_{50} value of 28.9 ± 5.6 μM after 24 hours of exposure . This highlights the importance of exploring related structures for pest control applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, including cyclization and fluorination. A validated method involves:

  • Step 1 : Condensation of a benzodiazole precursor with a difluoromethylating agent (e.g., ClCF2_2H or BrCF2_2H) under basic conditions.
  • Step 2 : Acetylation at the 2-position using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3_3) .
    Critical factors :
  • Temperature : Higher temperatures (>80°C) improve fluorination efficiency but risk decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst : Transition-metal catalysts (e.g., CuI) may reduce side reactions during cyclization.
    Yield optimization : A balance between stoichiometric excess of fluorinating agents (1.2–1.5 eq.) and controlled reaction times (4–6 hrs) minimizes byproducts.

Q. How can spectroscopic techniques (NMR, IR, HRMS) unambiguously confirm the structure of this compound?

  • 1^1H/19^{19}F NMR :
    • A singlet at δ 5.8–6.2 ppm (CF2_2H group) confirms difluoromethyl incorporation.
    • Aromatic protons in the benzodiazole ring appear as multiplets at δ 7.2–8.1 ppm.
    • Acetyl group protons resonate as a singlet at δ 2.5–2.7 ppm .
  • IR : Strong C=O stretch at 1650–1680 cm1^{-1} and C-F stretches at 1100–1250 cm1^{-1} .
  • HRMS : Exact mass matching the molecular formula (C10_{10}H8_8F2_2N2_2O, theoretical [M+H]+^+: 223.0678) ensures purity .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELX software address them?

Challenges :

  • Disorder in the difluoromethyl group : Dynamic rotation of CF2_2H leads to split positions in the crystal lattice.
  • Twinned crystals : Common in benzodiazole derivatives due to planar stacking interactions.
    Solutions using SHELXL :
  • TWIN commands : Apply to model twinning ratios and refine overlapping reflections .
  • DFIX restraints : Constrain C-F bond lengths (1.32–1.35 Å) and angles during refinement to prevent overfitting .
  • ADP constraints : Isotropic displacement parameters for disordered fluorine atoms improve model stability .

Q. How do computational methods (DFT, MD) explain discrepancies between predicted and experimental biological activity data?

Case study : If the compound shows unexpected antifungal activity despite low LogP values:

  • DFT calculations : Reveal partial charge distribution on the difluoromethyl group, enhancing hydrogen bonding with fungal CYP51 enzymes .
  • Molecular Dynamics (MD) : Simulate membrane permeability; flexible benzodiazole rings may adopt conformations that bypass efflux pumps .
    Contradiction resolution : Experimental IC50_{50} values may correlate better with binding free energy (ΔG) from MD than with static DFT predictions.

Methodological Recommendations

  • Synthetic reproducibility : Validate fluorination steps via 19^{19}F NMR monitoring to detect incomplete reactions .
  • Crystallography : Use high-resolution synchrotron data (<0.8 Å) to resolve disorder in the CF2_2H group .
  • Biological assays : Pair in vitro studies with computational docking (AutoDock Vina) to rationalize activity against non-target enzymes .

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